![molecular formula C21H17N5O2 B2373045 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 899737-37-2](/img/structure/B2373045.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The structure of similar compounds has been established by various techniques such as X-ray diffraction , IR, 1 HNMR, ESI–MS, and CHN analysis .Chemical Reactions Analysis
The synthesis of related compounds involves reactions of sodium 3- (5-methyl-1- ( p -toly)-1 H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and, 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H19N5O3 and its molecular weight is 389.415.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives : Research by Rashad et al. (2014) explored the synthesis of derivatives related to N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, including the synthesis of 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and related compounds, emphasizing the synthetic flexibility of the pyrazolopyrimidine framework (Rashad et al., 2014).
Creation of Pyrazolo[3,4-d]pyrimidine Analogues : Taylor and Patel (1992) synthesized various pyrazolo[3,4-d]pyrimidine analogues, demonstrating the adaptability of this chemical structure in creating new molecules with potential therapeutic applications (Taylor & Patel, 1992).
Antimicrobial and Antitumor Activity
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives : El-sayed et al. (2017) investigated a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, finding some with significant antimicrobial activity against various bacteria and fungi, highlighting the potential medicinal applications of these derivatives (El-sayed et al., 2017).
Anticancer Potential of Pyrazolopyrimidines : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxicity and 5-lipoxygenase inhibition activities, suggesting their potential in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
The class of compounds to which “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide” belongs has attracted wide pharmaceutical interest because of their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents . Therefore, future research could focus on exploring these potential applications further.
properties
IUPAC Name |
(E)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-14H,1H3,(H,24,27)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWROYGEGKSGNQ-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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